4(3H)-Quinazolinone, 2-(2-furanyl)-3-(4-methoxyphenyl)- 4(3H)-Quinazolinone, 2-(2-furanyl)-3-(4-methoxyphenyl)-
Brand Name: Vulcanchem
CAS No.: 35868-41-8
VCID: VC21328342
InChI: InChI=1S/C19H14N2O3/c1-23-14-10-8-13(9-11-14)21-18(17-7-4-12-24-17)20-16-6-3-2-5-15(16)19(21)22/h2-12H,1H3
SMILES: COC1=CC=C(C=C1)N2C(=NC3=CC=CC=C3C2=O)C4=CC=CO4
Molecular Formula: C19H14N2O3
Molecular Weight: 318.3 g/mol

4(3H)-Quinazolinone, 2-(2-furanyl)-3-(4-methoxyphenyl)-

CAS No.: 35868-41-8

Cat. No.: VC21328342

Molecular Formula: C19H14N2O3

Molecular Weight: 318.3 g/mol

* For research use only. Not for human or veterinary use.

4(3H)-Quinazolinone, 2-(2-furanyl)-3-(4-methoxyphenyl)- - 35868-41-8

Specification

CAS No. 35868-41-8
Molecular Formula C19H14N2O3
Molecular Weight 318.3 g/mol
IUPAC Name 2-(furan-2-yl)-3-(4-methoxyphenyl)quinazolin-4-one
Standard InChI InChI=1S/C19H14N2O3/c1-23-14-10-8-13(9-11-14)21-18(17-7-4-12-24-17)20-16-6-3-2-5-15(16)19(21)22/h2-12H,1H3
Standard InChI Key IDFKAZZRWRKHIJ-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)N2C(=NC3=CC=CC=C3C2=O)C4=CC=CO4
Canonical SMILES COC1=CC=C(C=C1)N2C(=NC3=CC=CC=C3C2=O)C4=CC=CO4

Introduction

4(3H)-Quinazolinone, 2-(2-furanyl)-3-(4-methoxyphenyl)- is a heterocyclic compound belonging to the quinazolinone family. It features a unique structure with a furan ring and a methoxyphenyl substituent, contributing to its distinct chemical properties. This compound is of interest in medicinal chemistry due to the diverse biological activities exhibited by quinazolinones.

Synthesis Methods:

MethodDescription
H2O2-Mediated SynthesisUses substituted 2-amino benzamide with DMSO as a carbon source and H2O2 as an oxidant .
Other MethodsVarious methods exist, including condensation reactions and cyclization processes, depending on the starting materials and desired substituents .

Biological Activities and Applications

Quinazolinones, including 4(3H)-Quinazolinone, 2-(2-furanyl)-3-(4-methoxyphenyl)-, are known for their diverse biological activities. These compounds have been studied for their potential as anti-inflammatory, anticancer, and antimicrobial agents. The addition of different substituents can enhance these activities, making quinazolinones significant in drug discovery .

Biological Activities:

ActivityDescription
Anti-inflammatoryExhibited by derivatives with specific substitutions, such as furan rings.
AnticancerEnhanced by certain substituents like methoxy groups on phenyl rings.
AntimicrobialDisplayed by compounds with modifications like different methoxy positions.

Research Findings and Future Directions

Recent studies have focused on modifying quinazolinone structures to improve their biological activities. For instance, adding heterocyclic moieties at position 3 can increase activity . Future research may explore the synthesis of new derivatives with enhanced properties and investigate their interactions with biological targets.

Recent Studies:

Study FocusFindings
SAR StudiesHighlighted the importance of the quinazolinone core and substituents in enhancing biological activity .
Hybrid CompoundsAddition of triazole fragments enhanced activity in some quinazolinone derivatives .

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